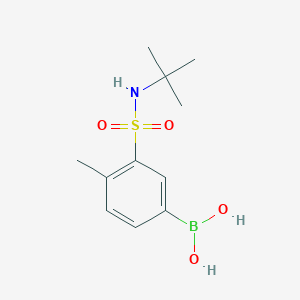

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid

Description

(3-(N-(tert-Butyl)sulfamoyl)-4-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a tert-butyl sulfamoyl group and at the 4-position with a methyl group. Its molecular formula is C₁₁H₁₈BNO₄S, with a molecular weight of 271.14 g/mol (CAS: 1704097-20-0) . The compound is typically synthesized via multicomponent reactions (e.g., GP-C method) using α-borylaldehyde, β-alanine, and tert-butyl isocyanide as precursors . Characterization via ¹H-NMR, ¹³C-NMR, ¹¹B-NMR, and HR-MS confirms its structural integrity . It is primarily used in research settings, particularly in medicinal chemistry for targeting enzymes like β-lactamases or kinases, and requires storage at room temperature in the dark .

Properties

IUPAC Name |

[3-(tert-butylsulfamoyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-5-6-9(12(14)15)7-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFIHPWYTDWALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid typically involves the reaction of 3-amino-4-methylphenylboronic acid with tert-butylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide intermediate, which is then purified to yield the desired boronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound’s boronic acid moiety makes it a potential candidate for the development of enzyme inhibitors, particularly protease inhibitors.

Material Science: It can be used in the synthesis of boron-containing polymers and materials with unique properties.

Biological Research: The compound may be used in the study of boron-based drug delivery systems and their interactions with biological targets.

Mechanism of Action

The mechanism of action of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid largely depends on its application. In the context of enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with the active site of enzymes, particularly serine proteases, thereby inhibiting their activity . The sulfonamide group may also contribute to binding interactions with the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound belongs to a broader class of sulfamoyl-substituted phenylboronic acids , which vary in substituent groups, positions, and biological activities. Below is a comparative analysis of its structural and functional analogs:

2.1. Substituent Variations on the Sulfamoyl Group

- Fluorine substituents (e.g., in the 4-fluorophenyl analog) enhance electronic effects, improving binding affinity in enzyme pockets .

2.2. Variations in Phenyl Ring Substituents

- Key Insight: Replacing the methyl group (target compound) with a methoxy group (e.g., C₁₁H₁₈BNO₅S) increases hydrophilicity, altering solubility and bioavailability. The methyl group’s electron-donating nature may stabilize the boronic acid moiety during reactions .

2.3. Positional Isomerism

- Key Insight : The 3-position sulfamoyl group in the target compound may offer better spatial alignment with active sites of β-lactamases compared to 4-position analogs, as seen in crystallographic studies of similar inhibitors .

Biological Activity

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has been the subject of various studies due to its potential biological activities. This compound is particularly noted for its applications in medicinal chemistry, organic synthesis, and material science. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid primarily arises from its ability to form reversible covalent bonds with biological molecules. This interaction is particularly significant in the context of enzyme inhibition, where the boronic acid moiety can interact with hydroxyl and amino groups in proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor by forming covalent bonds with active site residues of enzymes, disrupting their normal function.

- Suzuki–Miyaura Cross-Coupling Reaction: It plays a role in organic synthesis by facilitating carbon-carbon bond formation through transmetalation processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid:

- Cytotoxicity: In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound induced apoptosis via caspase activation pathways, showing an IC50 value of approximately 18.76 µg/mL against MCF-7 cells .

Antimicrobial Properties

The compound has also exhibited promising antimicrobial activity:

- Bacterial Inhibition: Studies indicate that it can inhibit the growth of certain resistant bacterial strains, suggesting potential applications in treating infections. Structure-activity relationship studies suggest that modifications to the tert-butyl group could enhance its efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 18.76 ± 0.62 | Apoptosis via caspase activation |

| Antimicrobial | Various Bacterial Strains | Varies | Inhibition of bacterial growth |

| Enzyme Inhibition | Acetylcholinesterase | 115.63 ± 1.16 | Competitive inhibition |

| Butyrylcholinesterase | 3.12 ± 0.04 | Competitive inhibition | |

| Antiurease | 1.10 ± 0.06 | Competitive inhibition | |

| Antithyrosinase | 11.52 ± 0.46 | Competitive inhibition |

Case Studies and Research Findings

- Cytotoxicity Study: A study assessed the compound's effect on MCF-7 cells, revealing a high level of cytotoxicity without significant toxicity to healthy cells. This suggests a selective action that could be harnessed for therapeutic purposes .

- Antioxidant Activity: The compound demonstrated strong antioxidant properties with an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays, indicating potential for use in formulations aimed at reducing oxidative stress .

- Enzyme Activity Assessment: The compound was evaluated for its inhibitory effects on various enzymes relevant to metabolic pathways, showing moderate to high inhibition across different targets, which could be beneficial in drug development contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.